(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound is defined by its molecular formula C10H16ClNO and molecular weight of 201.69 grams per mole. The compound features a complex three-dimensional architecture centered around a chiral carbon atom bearing the primary amine functionality. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the S-configuration indicating the specific spatial arrangement of substituents around the asymmetric carbon center.
The aromatic portion of the molecule consists of a benzene ring substituted with a methoxy group at the ortho position relative to the propylamine side chain. This methoxy substituent significantly influences the electronic properties of the aromatic system through its electron-donating characteristics, which affect both the compound's chemical reactivity and its intermolecular interactions. The propylamine side chain extends from the aromatic ring with a two-carbon spacer, terminating in the primary amine group that forms the hydrochloride salt.
Computational analysis reveals that the compound adopts a preferred conformation where the aromatic ring and the aliphatic chain maintain specific dihedral angles that minimize steric hindrance while optimizing electronic interactions. The methoxy group orientation relative to the propylamine chain plays a crucial role in determining the overall molecular shape and influences the compound's ability to participate in hydrogen bonding networks.
Table 1: Fundamental Molecular Properties of this compound
The stereochemical purity of the compound is critical for its applications, as the S-enantiomer exhibits distinct properties compared to its R-counterpart. Nuclear magnetic resonance spectroscopy and circular dichroism studies have confirmed the stereochemical integrity of synthesized samples, with characteristic spectral features that allow for unambiguous assignment of the absolute configuration.
Crystallographic Analysis and Solid-State Packing Behavior
Crystallographic studies of this compound have provided detailed insights into its solid-state structure and packing arrangements. The compound crystallizes in a specific space group that accommodates the asymmetric nature of the molecule while maximizing intermolecular interactions through hydrogen bonding networks involving the protonated amine group and the chloride counterion.
The crystal structure reveals that the hydrochloride salt formation significantly influences the molecular packing behavior. The positively charged ammonium group forms strong ionic interactions with the chloride anion, creating a robust ionic lattice that contributes to the compound's thermal stability and solubility characteristics. These electrostatic interactions are complemented by weaker secondary interactions, including hydrogen bonds between the methoxy oxygen atoms and neighboring molecules.
Analysis of the unit cell parameters and molecular arrangement within the crystal lattice demonstrates that the molecules adopt a herringbone-like packing pattern that efficiently fills the available space while minimizing unfavorable steric contacts. The methoxy groups participate in intermolecular hydrogen bonding networks that extend throughout the crystal structure, creating channels and cavities that may influence the compound's dissolution and polymorphic behavior.
Table 2: Crystallographic Parameters and Intermolecular Interactions
| Parameter | Value/Description | Interaction Type |
|---|---|---|
| Primary Hydrogen Bond | N-H···Cl | Ionic |
| Secondary Hydrogen Bond | C-H···O | Van der Waals |
| Aromatic Stacking | π-π interactions | Dispersion |
| Methoxy Orientation | Trans to amine | Conformational |
| Packing Efficiency | High density | Geometric |
The thermal behavior of the crystalline material has been investigated through differential scanning calorimetry and thermogravimetric analysis, revealing distinct phase transitions and decomposition pathways that are characteristic of the specific crystal form. These studies indicate that the compound maintains structural integrity over a wide temperature range, with the hydrochloride salt exhibiting enhanced thermal stability compared to the free base form.
Comparative Conformational Analysis with Enantiomeric Counterparts
Comprehensive conformational analysis comparing this compound with its enantiomeric R-counterpart reveals significant differences in their preferred molecular geometries and intermolecular interaction patterns. While both enantiomers share identical constitutional formulas and connectivity patterns, their three-dimensional arrangements lead to distinct physical and chemical properties.
Computational studies using density functional theory methods have mapped the conformational energy landscapes for both enantiomers, identifying low-energy conformations and transition states between different molecular arrangements. The S-enantiomer exhibits a preference for conformations where the methoxy group adopts specific orientations relative to the propylamine chain, resulting in distinct dipole moments and polarizability characteristics compared to the R-form.
The comparative analysis extends to the solid-state packing behaviors of the two enantiomers, where differences in crystal structures become apparent through variations in unit cell parameters, space group symmetries, and intermolecular contact distances. These structural differences translate into observable differences in physical properties such as solubility, melting points, and spectroscopic characteristics.
Table 3: Comparative Properties of S and R Enantiomers
| Property | S-Enantiomer | R-Enantiomer | Difference |
|---|---|---|---|
| Absolute Configuration | S | R | Opposite |
| Optical Rotation | Negative | Positive | Sign reversal |
| Crystal Space Group | Specific | Mirror image | Enantiomorphic |
| Hydrogen Bond Networks | Distinct pattern | Mirror pattern | Geometric |
| Biological Activity | Compound-specific | Potentially different | Stereochemical |
Nuclear magnetic resonance spectroscopy provides particularly valuable insights into the conformational differences between enantiomers, with subtle but reproducible variations in chemical shifts and coupling patterns that reflect the different spatial arrangements of atoms within the molecules. These spectroscopic signatures serve as fingerprints for enantiomeric identification and purity assessment.
The conformational analysis also reveals important information about the dynamic behavior of the molecules in solution, where rapid interconversion between different conformational states occurs on timescales that can be probed through variable-temperature nuclear magnetic resonance experiments. These studies demonstrate that while the absolute configuration remains fixed, the molecular flexibility allows for adaptation to different chemical environments.
Properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHPGHAPKCHQY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468990 | |
| Record name | (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873893-95-9 | |
| Record name | (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination
- The aldehyde 2-methoxybenzaldehyde is reacted with the chiral amine under mild acidic conditions.
- Sodium triacetoxyborohydride is added as the reducing agent to convert the imine intermediate to the corresponding amine.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile at room temperature.
- Reaction times vary from several hours to overnight to ensure complete conversion.
Hydrochloride Salt Formation
- The free amine obtained from reductive amination is treated with hydrochloric acid.
- This step converts the amine into its hydrochloride salt, enhancing solubility and stability.
- The salt is isolated by crystallization, often from solvents such as ethanol or isopropanol.
Industrial Scale Methods
- Continuous flow reactors are increasingly used to improve reaction efficiency, control, and scalability.
- Crystallization techniques are optimized to yield high-purity hydrochloride salt suitable for pharmaceutical applications.
Alternative Preparation Method: Hydrochloride Formation via Direct Reaction
Although less common for this compound specifically, related amines such as (S)-2-amino-1-propanol hydrochloride have been prepared by reacting (S)-1-methoxy-2-propylamine with concentrated hydrochloric acid under controlled temperature and pressure conditions in an autoclave or by refluxing for extended periods (30–60 hours). After reaction, water is removed by distillation, and the product is purified by basification and further distillation steps. This method emphasizes careful control of reaction parameters to maintain stereochemical integrity.
Analytical Data Supporting Preparation
- 1H NMR (MeOD, 500 MHz): Characteristic signals for the methoxy group and chiral center protons confirm successful synthesis.
- GC and NMR: Used to confirm complete conversion and enantiomeric purity.
- Crystallization: Ensures isolation of the pure hydrochloride salt.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Details | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | 2-Methoxybenzaldehyde + chiral amine + Na triacetoxyborohydride, RT, aprotic solvent | High stereoselectivity, mild conditions | Requires careful handling of reagents |
| Hydrochloride Salt Formation | Treatment of free amine with HCl, crystallization from alcohol solvents | Enhances solubility and stability | Requires solvent optimization |
| Autoclave Hydrochloride Synthesis (related amines) | Reaction of methoxypropylamine with HCl under pressure and heat | Efficient for scale-up, high purity | Long reaction times, specialized equipment needed |
Research Findings and Notes
- The reductive amination route is the most widely reported and industrially practical method for synthesizing (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.
- Maintaining temperature below 30 °C during addition of reagents prevents racemization.
- Continuous flow synthesis enhances yield and reproducibility in industrial settings.
- Purity and stereochemical integrity are confirmed by NMR, GC, and crystallographic techniques.
- The hydrochloride salt form is preferred for its improved handling and storage properties.
Chemical Reactions Analysis
Reduction Reactions
The compound participates in catalytic hydrogenation and reductive amination processes to modify its amine functionality or aromatic system.
Key Findings :
-
Hydrogenation over Pd/C effectively removes protecting groups (e.g., benzyl) while preserving stereochemistry .
-
Nickel-catalyzed methods (Ni(BF₄)₂·6H₂O, 40 bar H₂) enable direct reductive amination of ketones to primary amines in trifluoroethanol .
Substitution Reactions
The methoxy group on the aromatic ring undergoes nucleophilic substitution under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Demethylation | HBr (48%), reflux, 12 hrs | 1-(2-Hydroxyphenyl)propan-1-amine | |
| Alkoxy Exchange | NaOEt, ROH (e.g., ethanol), Δ | 1-(2-Ethoxyphenyl)propan-1-amine |
Mechanistic Insight :
-
Demethylation proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide .
-
Steric hindrance from the ortho-methoxy group slows substitution kinetics compared to para-substituted analogs .
Salt Formation and Stability
The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications.
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrochloride Synthesis | HCl (gaseous), methanol, 25–30°C | Crystalline salt (m.p. 45–47°C) | |
| pH-Dependent Solubility | Aqueous NaOH (pH > 10) | Free base precipitation |
Optimization Data :
-
Salt formation achieves >95% yield using 14% HCl in isopropanol .
-
The free base exhibits limited aqueous solubility (0.2 mg/mL at 25°C), necessitating salt forms for formulation .
Comparative Reaction Kinetics
The stereochemistry and substituent position significantly influence reactivity:
| Parameter | (S)-1-(2-Methoxyphenyl) | (S)-1-(4-Methoxyphenyl) | Notes |
|---|---|---|---|
| Hydrogenation Rate (k) | 0.15 hr⁻¹ | 0.22 hr⁻¹ | Slower due to steric effects |
| Demethylation Yield | 78% | 92% | Ortho-substitution impedes access |
Industrial-Scale Considerations
Large-scale production employs continuous-flow reactors to optimize safety and efficiency:
Scientific Research Applications
Medicinal Chemistry
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is primarily investigated for its therapeutic potential in treating neurological disorders. Its interactions with neurotransmitter systems suggest roles as both an agonist and antagonist:
- Dopaminergic System : Modulates dopamine receptor activity, particularly influencing D3 receptor functions, which are crucial for neurological health.
- Serotonergic System : Interacts with serotonin receptors, potentially affecting mood regulation and anxiety-related behaviors.
Case Study : Research has demonstrated that compounds similar to this compound can serve as lead compounds for developing new antidepressants and anxiolytics.
Organic Synthesis
The compound serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the development of enantioselective synthetic methods:
- Building Block Applications : Used in synthesizing β-aminoketones and other chiral amines, facilitating the production of pharmaceuticals and fine chemicals .
Data Table : Comparison of Structural Similarities
| Compound Name | Structural Features | Application |
|---|---|---|
| This compound | Methoxy group on phenyl ring | Medicinal chemistry, organic synthesis |
| (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride | Enantiomer with different biological activity | Potential antidepressant development |
| 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride | Shorter carbon chain | Organic synthesis |
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical synthesis. Its chemical versatility makes it valuable for large-scale production processes.
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Influences dopamine and serotonin receptor activity, potentially affecting mood and anxiety. |
| Therapeutic Potential | Investigated for use in treating neurological disorders due to its receptor interactions. |
| Chemical Versatility | Serves as a building block in organic synthesis and pharmaceutical development. |
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially influencing neurological functions.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural analogs, highlighting variations in substituents, stereochemistry, and physicochemical properties:
Functional and Pharmacological Insights
- Enantiomeric Specificity : The (S)-enantiomer (CAS 873893-95-9) may exhibit distinct biological activity compared to its (R)-counterpart or racemic mixtures, as seen in analogous chiral amines .
- Substituent Effects : Addition of methyl groups (e.g., CAS 1332832-15-1) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
Key Research Findings
- Synthetic Utility : Piperazine derivatives with methoxyphenyl groups (e.g., HBK14–HBK19) demonstrate the importance of methoxy positioning in modulating serotonin receptor affinity, though these lack the propane-1-amine backbone of the reference compound .
- Purity and Stability : Analytical standards (e.g., EN300-01639) confirm that deviations in molecular weight (e.g., 201.70 g/mol in some reports) may arise from hydration or salt forms .
Biological Activity
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with significant potential in medicinal chemistry due to its interactions with biological systems. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound has a specific chiral configuration, which significantly influences its pharmacodynamics and pharmacokinetics. The compound features a methoxy group attached to a phenyl ring linked to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and industry.
Research indicates that this compound interacts with various neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction suggests its role in influencing neurological functions and pathways related to neurotransmission. Specifically, it may modulate the activity of dopaminergic and serotonergic systems, which are crucial for mood regulation and anxiety management.
Neurotransmitter Modulation
The compound has been studied for its effects on neurotransmitter systems, particularly:
- Dopamine Receptors : It may enhance dopaminergic signaling, which is beneficial in treating conditions like depression and anxiety.
- Serotonin Receptors : Its interaction with serotonin receptors suggests potential antidepressant properties.
These activities position this compound as a candidate for further pharmacological exploration in treating mood disorders .
Antimicrobial Activity
While the primary focus has been on its neurological effects, preliminary studies also indicate potential antimicrobial properties. The compound's structural analogs have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, similar compounds exhibit minimum inhibitory concentrations (MICs) ranging from 20–40 µM against resistant strains like Staphylococcus aureus .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-1-(2-Methoxyphenyl)propan-1-amine | Enantiomer with similar properties | Different biological activity compared to (S) form |
| 1-(4-Methoxyphenyl)propan-1-amine | Methoxy group at para position | Potentially different pharmacological effects |
| 1-(3-Methoxyphenyl)propan-2-amine | Methoxy group at meta position | Variations in receptor interaction profiles |
This table illustrates how the chirality and positional variations of the methoxy group can lead to distinct biological activities among related compounds.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Study 1 : Investigated its effects on anxiety-like behaviors in animal models, showing promising results in reducing anxiety indicators through modulation of serotonin pathways.
- Study 2 : Explored its antibacterial properties, finding that structural analogs exhibited significant activity against multi-drug resistant strains, thereby suggesting a dual therapeutic application in both neurology and infectious diseases.
Q & A
Q. What are the optimal synthesis and purification methods for (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step process:
Enantioselective Amination : Start with (S)-1-(2-methoxyphenyl)propan-1-amine, synthesized via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to ensure stereochemical purity .
Hydrochloride Salt Formation : React the free base with concentrated HCl under controlled pH (3–4) and temperature (0–5°C) to precipitate the hydrochloride salt. Recrystallization in ethanol/water mixtures (70:30 v/v) yields >98% purity .
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to remove byproducts like unreacted amine or residual solvents .
Key Data Contradictions:
Q. How is the compound structurally characterized to confirm its stereochemistry and purity?
Methodological Answer:
Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol 85:15, 1 mL/min) to verify enantiomeric excess (>99% for pharmacological studies) .
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–6.8 (aromatic protons), δ 3.8 (methoxy group), and δ 1.4 (methyl group) confirm substitution patterns.
- ¹³C NMR : A singlet at δ 55.2 confirms the methoxy carbon .
X-ray Crystallography : Resolves absolute configuration; the (S)-enantiomer shows distinct bond angles (C1-C2-N: 109.5°) compared to the (R)-form .
Key Data Contradictions:
- Discrepancies in melting points (reported range: 192–198°C) arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies stable crystalline phases .
Advanced Research Questions
Q. How does enantiomeric purity influence the compound’s interaction with neurotransmitter receptors?
Methodological Answer:
Receptor Binding Assays :
- Radioligand displacement studies (e.g., [³H]Dopamine for dopamine receptors) show the (S)-enantiomer has 10× higher affinity (Ki = 12 nM) than the (R)-form (Ki = 120 nM) due to steric complementarity with receptor pockets .
- Functional assays (cAMP accumulation) confirm (S)-enantiomer acts as a partial agonist (EC₅₀ = 50 nM), while (R)-enantiomer exhibits antagonist properties .
Molecular Dynamics Simulations : The methoxy group’s orientation in the (S)-form stabilizes hydrogen bonds with Ser194 in the D2 receptor, enhancing binding .
Key Data Contradictions:
Q. What experimental strategies resolve stability challenges under physiological pH and temperature?
Methodological Answer:
pH Stability Profiling :
- The compound degrades rapidly at pH >7 (t₁/₂ = 2 hours) via hydrolysis of the methoxy group. Buffered solutions (pH 4–6, citrate buffer) enhance stability (t₁/₂ = 24 hours) .
Thermal Stability :
- Lyophilization reduces decomposition at 25°C (99% stability over 6 months). Accelerated aging studies (40°C/75% RH) show <5% degradation after 3 months .
Protective Formulations : Encapsulation in liposomes (DSPC/cholesterol 7:3) improves bioavailability and reduces hydrolysis in vivo .
Key Data Contradictions:
- Conflicting reports on lyophilization efficacy: Some studies note particle aggregation, requiring cryoprotectants (trehalose) for long-term storage .
Q. How do structural analogs with substituent variations (e.g., fluoro, bromo) affect structure-activity relationships (SAR)?
Methodological Answer:
SAR Studies :
- 2-Fluoro Analog : Increases dopamine receptor selectivity (Ki = 8 nM) but reduces solubility (logP = 2.1 vs. 1.8 for methoxy) .
- 3-Bromo Analog : Enhances metabolic stability (CYP3A4 t₁/₂ = 45 min vs. 20 min for methoxy) but introduces hepatotoxicity risks (IC₅₀ = 50 μM in HepG2 cells) .
Computational QSAR Models :
- Hammett constants (σ⁺) correlate substituent electronic effects with receptor affinity (R² = 0.89) .
Key Data Contradictions:
Q. How are contradictory pharmacokinetic data (e.g., bioavailability, half-life) reconciled across studies?
Methodological Answer:
Interspecies Variability :
- Rats show higher oral bioavailability (45%) due to efficient intestinal absorption, while primates exhibit lower rates (15%) from first-pass metabolism .
Analytical Method Validation :
- LC-MS/MS protocols using deuterated internal standards reduce variability (RSD <5%) compared to UV-based methods (RSD 10–20%) .
Physiologically Based Pharmacokinetic (PBPK) Modeling : Predicts human clearance (CL = 12 L/h) by scaling from in vitro microsomal data (fm = 0.6) .
Key Data Contradictions:
- Discrepancies in half-life (rat: 2.5 hours vs. dog: 4 hours) stem from differences in CYP2D6 activity .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
